molecular formula C15H18N2O5 B12841526 (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate

(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate

Cat. No.: B12841526
M. Wt: 306.31 g/mol
InChI Key: KLFQFMQBPFBLNM-LBPRGKRZSA-N
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Description

(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is a synthetic compound with a complex structure that includes an oxazolidine ring, an aminobutyl side chain, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Aminobutyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group with an aminobutyl group.

    Benzyl Ester Formation: The final step involves esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aminobutyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidine derivatives.

Scientific Research Applications

(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with biological macromolecules, while the oxazolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Similar in structure but lacks the oxazolidine ring.

    2-Aminothiazole-Based Compounds: Share the aminobutyl group but have a thiazole ring instead of an oxazolidine ring.

    Substituted Benzothiazoles: Contain similar functional groups but differ in the core heterocyclic structure.

Uniqueness

(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

benzyl (4S)-4-(4-aminobutyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C15H18N2O5/c16-9-5-4-8-12-13(18)22-15(20)17(12)14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2/t12-/m0/s1

InChI Key

KLFQFMQBPFBLNM-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N2[C@H](C(=O)OC2=O)CCCCN

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2=O)CCCCN

Origin of Product

United States

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